molecular formula C8H11NO B124905 p-Phenetidine CAS No. 156-43-4

p-Phenetidine

Cat. No.: B124905
CAS No.: 156-43-4
M. Wt: 137.18 g/mol
InChI Key: IMPPGHMHELILKG-UHFFFAOYSA-N
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Description

p-Phenetidine, also known as 4-ethoxyaniline, is an organic compound with the molecular formula C8H11NO. It is one of the three isomers of phenetidine and is characterized by an ethoxy group attached to the para position of an aniline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: this compound can be synthesized through the reduction of 4-nitrophenetole using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

    Industrial Production: Industrially, this compound is produced by the reduction of 4-nitrophenetole using iron powder and hydrochloric acid.

Reaction Conditions:

  • The reduction reaction is carried out in an aqueous medium at elevated temperatures.
  • The reaction mixture is then neutralized, and the product is extracted using an organic solvent.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various products, including quinone imines.

    Reduction: The compound can be reduced to form 4-ethoxyaniline.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products:

Mechanism of Action

Target of Action

p-Phenetidine, also known as 4-Ethoxyaniline, is primarily a metabolite of the pharmaceutical drugs bucetin and phenacetin Considering its role as a metabolite of phenacetin, it may interact with similar targets as phenacetin, such as the sensory tracts of the spinal cord .

Mode of Action

Phenacetin, a drug from which this compound is a metabolite, is known to exert its analgesic effects due to its actions on the sensory tracts of the spinal cord

Biochemical Pathways

This compound is involved in the metabolic pathways of phenacetin and bucetin . In vivo, phenacetin is usually metabolized to paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time, the acetyl group is removed from the amine, producing this compound .

Pharmacokinetics

It is known that this compound has high renal toxicity . This suggests that it is excreted through the kidneys and could potentially accumulate in the body if renal function is impaired, leading to toxicity.

Result of Action

It is known to have high renal toxicity , which suggests that it can cause damage to the kidneys. It is also considered a possible mutagen , indicating that it may cause genetic mutations.

Action Environment

It is known that this compound turns red to brown on exposure to air , suggesting that it may be sensitive to oxidation.

Biochemical Analysis

Biochemical Properties

p-Phenetidine plays a role in biochemical reactions as a metabolite of the pharmaceutical drugs bucetin and phenacetin . It interacts with enzymes such as COX-1 and COX-2, affecting their activities and expression . The nature of these interactions is believed to be responsible for the high renal toxicity of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with COX-1 and COX-2 enzymes, impacting cell signaling pathways . It is also believed to affect gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the inhibition or activation of enzymes, particularly COX-1 and COX-2 .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound has high renal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Concentrations of 50 mg ethoxyquin/kg and 11 mg ethoxyquin/kg complete feed might be considered as potentially safe for chickens and breeders and for dogs, respectively .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite of the pharmaceutical drugs bucetin and phenacetin . It interacts with enzymes such as COX-1 and COX-2

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is limited. It is known that this compound is a metabolite of the pharmaceutical drugs bucetin and phenacetin

Subcellular Localization

It is known that this compound is a metabolite of the pharmaceutical drugs bucetin and phenacetin

Scientific Research Applications

p-Phenetidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is a metabolite of pharmaceutical drugs such as bucetin and phenacetin.

    Industry: this compound is utilized in the production of dyes and the sweetener dulcin.

Comparison with Similar Compounds

  • 4-Aminophenol
  • 4-Nitrophenetole
  • Phenacetin
  • Bucetin
  • Ethoxyquin

Properties

IUPAC Name

4-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
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InChI Key

IMPPGHMHELILKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)N
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID0025864
Record name 4-Ethoxyaniline
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Molecular Weight

137.18 g/mol
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Physical Description

P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT.
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Boiling Point

482 °F at 760 mmHg (NTP, 1992), 253-255 °C
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Flash Point

240 °F (NTP, 1992), 120 °C c.c.
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate)
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Density

1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10
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CAS No.

156-43-4
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Melting Point

36 to 39 °F (NTP, 1992), 2.4 °C
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Synthesis routes and methods I

Procedure details

The method of claim 1 wherein nitrobenzene is reacted with ethanol to form p-ethoxyaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with the process of Example 2, 150 ml of diethyleneglycol dimethyl ether, 19.3 g (0.3 mole) of ethyl chloride, 42.2 g (0.22 mole) of sodium methylate in 28% methanol solution and 21.8 g (0.2 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 6 hours with stirring to obtain 19.7 g of p-ethoxyaniline having a boiling point of 135° to 136° C./24 mmHg. (yield: 72.1%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72.1%

Synthesis routes and methods III

Procedure details

In accordance with the process of Example 1, 150 ml of dimethyl sulfoxide, 19.4 g (0.3 mole) of ethyl chloride, 8.8 g (0.22 mole) of sodium hydroxide and 21.8 g (0.22 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 5 hours with stirring to obtain 24.7 g of p-ethoxyaniline having a boiling point of 123.5° to 124.5° C./10 mmHg. (yield: 90.1%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90.1%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenetidine
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